Fluoren-9-ylidenetriphenylphosphorane

Description

Significance of Phosphonium (B103445) Ylides in Modern Organic Synthesis

Phosphonium ylides are a class of organophosphorus compounds that have become pivotal in the advancement of modern organic synthesis. numberanalytics.com These compounds are neutral, dipolar molecules featuring a negatively charged carbon atom (a carbanion) directly bonded to a positively charged phosphorus atom. wikipedia.org This unique electronic arrangement, often represented by the resonance structures Ph₃P⁺-C⁻R₂ ↔ Ph₃P=CR₂, makes them highly reactive intermediates. fiveable.me

The primary significance of phosphonium ylides lies in their role as the key reagent in the Wittig reaction. wikipedia.orgfiveable.me This reaction is one of the most reliable and widely used methods for the synthesis of alkenes (compounds containing a carbon-carbon double bond) from carbonyl compounds, specifically aldehydes and ketones. thermofisher.comchemistrytalk.org The reaction's strength is its ability to form the C=C double bond at a specific, predictable location, offering a high degree of regioselectivity. numberanalytics.com This level of control is indispensable for the construction of complex molecular architectures. nbinno.com

The versatility and functional group tolerance of the Wittig reaction have made phosphonium ylides essential tools in numerous areas of chemical production. They are fundamental in the total synthesis of complex natural products and in the manufacturing of fine chemicals, which serve as building blocks for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnbinno.com The ability to create specific alkene geometries is crucial, as the stereochemistry of a molecule can dramatically influence its biological activity and material properties. numberanalytics.com

Historical Development and Key Milestones in Wittig Chemistry

The history of phosphonium ylides is intrinsically linked to the development of the reaction named after its discoverer, German chemist Georg Wittig. In the early 1950s, Wittig and his collaborator, Georg Geissler, first reported the reaction between methylenetriphenylphosphorane (B3051586) and benzophenone, which produced 1,1-diphenylethene and triphenylphosphine (B44618) oxide in high yield. thermofisher.com This discovery marked a paradigm shift in the synthesis of alkenes, which previously required harsher and less selective methods. youtube.com

The key milestones in the development of Wittig chemistry include:

1953-1954: Georg Wittig and his group publish their findings on the reaction of phosphonium ylides with aldehydes and ketones, establishing the foundation of the Wittig reaction. numberanalytics.comwikipedia.orgnobelprize.org

The Reagent: The process begins with the preparation of a phosphonium salt, typically by the Sₙ2 reaction of a phosphine (B1218219) (like triphenylphosphine) with an alkyl halide. wikipedia.org This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus, forming the reactive phosphonium ylide. chemistrytalk.orgyoutube.com

The Mechanism: The negatively charged carbon of the ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. numberanalytics.com This leads to the formation of a cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the final alkene and a stable phosphine oxide byproduct. fiveable.mewikipedia.org

1979: In recognition of this groundbreaking contribution to organic synthesis, Georg Wittig was awarded the Nobel Prize in Chemistry. chemistrytalk.orgnobelprize.org

The introduction of the Wittig reaction provided chemists with a direct and reliable method for olefination, expanding the toolkit for constructing intricate organic molecules and profoundly impacting both academic research and industrial applications. youtube.com

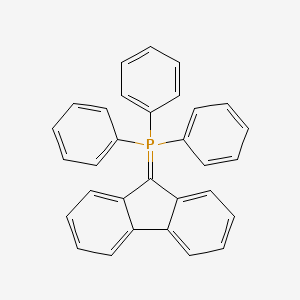

Unique Characteristics and Research Focus on Fluoren-9-ylidenetriphenylphosphorane (B1632746)

This compound is a specific type of phosphonium ylide that possesses distinct characteristics owing to the fluorene (B118485) moiety. The fluorene ring system is a polycyclic aromatic hydrocarbon, and when it is incorporated into the ylide structure at the C9 position, it imparts significant stability to the carbanion through resonance. The negative charge is delocalized over the aromatic system of the fluorenyl group, making the ylide less reactive than simple, non-stabilized ylides.

The research interest in this compound stems from its utility in synthesizing fluorene-containing materials. The fluorene core is known for its high thermal and photochemical stability, making its derivatives promising candidates for various applications. nih.govucf.edu This specific ylide serves as a key intermediate for introducing the fluorenylidene group (=C₁₃H₈) into other molecules via the Wittig reaction. This is particularly important in the development of materials for organic light-emitting diodes (OLEDs), where polyfluorene polymers and other fluorene derivatives are used as luminophores due to their electroluminescent properties. wikipedia.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (9H-Fluoren-9-ylidene)triphenylphosphorane |

| Molecular Formula | C₃₁H₂₃P |

| Molecular Weight | 426.49 g/mol |

| CAS Number | 4756-25-6 |

| Appearance | Solid |

| Melting Point | 278 °C |

Data sourced from ChemicalBook chemicalbook.com

Context within Broader Fluorene Derivative Synthesis

The synthesis of fluorene derivatives is a vibrant area of research in materials chemistry and medicinal chemistry. acs.orgresearchgate.net Fluorene and its oxidized form, fluorenone, are important building blocks for creating functional materials and pharmaceutical agents. wikipedia.orgresearchgate.net The fluorene structure can be readily functionalized at several positions, particularly the C2, C7, and C9 positions, allowing for the tuning of its electronic and optical properties. ucf.edu

This compound fits into this context as a specialized reagent for C9 functionalization. While many syntheses involve modifying the fluorene backbone through reactions like bromination, nitration, or coupling reactions (e.g., Sonogashira, Stille), the Wittig reaction with this ylide provides a direct route to creating an exocyclic double bond at the C9 position. nih.govwikipedia.org This transformation is crucial for synthesizing specific classes of compounds, such as vinylidene-bridged fluorene dimers and polymers, which have unique photophysical properties.

The synthesis of fluorene derivatives often targets applications in optoelectronics, including two-photon absorption materials and fluorescent probes for bioimaging. nih.gov The ability to introduce a fluorenylidene group via this compound allows for the extension of π-conjugated systems, a key strategy in designing molecules with desired light-absorbing and emitting characteristics. ucf.edu Therefore, the chemistry of this ylide is an integral part of the broader effort to develop novel, high-performance organic materials based on the versatile fluorene scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoren-9-ylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIYJGWQTGVSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195490 | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42809-78-9, 4756-25-6 | |

| Record name | Phosphonium, 9H-fluoren-9-yltriphenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42809-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042809789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-ylidenetriphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphonium 9H-fluoren-9-ylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluoren 9 Ylidenetriphenylphosphorane

Classical Synthesis via Phosphonium (B103445) Salt Precursors

The most well-trodden path to Fluoren-9-ylidenetriphenylphosphorane (B1632746) begins with the synthesis of its phosphonium salt precursor, (9H-fluoren-9-yl)triphenylphosphonium bromide. This is achieved through the quaternization of triphenylphosphine (B44618) with a suitable halofluorene, followed by deprotonation with a strong base.

Quaternization of Triphenylphosphine with Halofluorene Analogues

The initial step involves the reaction of triphenylphosphine with a 9-halofluorene, most commonly 9-bromofluorene (B49992), to form the corresponding phosphonium salt. This is a classic S_N2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon at the 9-position of the fluorene (B118485) ring, displacing the halide.

The reaction is typically carried out by heating a mixture of triphenylphosphine and 9-bromofluorene in a suitable solvent. The choice of solvent can influence the reaction rate and yield. The resulting (9H-fluoren-9-yl)triphenylphosphonium bromide is a stable, crystalline solid that can be isolated and purified before the subsequent deprotonation step.

Table 1: Quaternization of Triphenylphosphine with 9-Bromofluorene

| Reactants | Solvent | Conditions | Product |

| Triphenylphosphine, 9-Bromofluorene | Toluene (B28343) | Reflux | (9H-fluoren-9-yl)triphenylphosphonium bromide |

Deprotonation with Strong Bases: Reagent Selection and Reaction Conditions

The crucial step in the formation of the ylide is the deprotonation of the (9H-fluoren-9-yl)triphenylphosphonium bromide. The acidity of the proton at the 9-position of the fluorenyl group is significantly enhanced by the adjacent positively charged phosphorus atom. This allows for the use of a variety of strong bases to effect the deprotonation.

Commonly employed bases include sodium hydride (NaH), butyllithium (B86547) (BuLi), and sodium amide (NaNH2). The choice of base and solvent system is critical and can affect the yield and purity of the resulting ylide. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a frequently utilized method. thieme-connect.de The reaction is typically performed under anhydrous conditions to prevent the quenching of the strong base and the resulting ylide. The progress of the deprotonation is often indicated by a color change, with the formation of the brightly colored ylide.

Table 2: Deprotonation of (9H-fluoren-9-yl)triphenylphosphonium bromide

| Phosphonium Salt | Base | Solvent | Key Conditions | Product |

| (9H-fluoren-9-yl)triphenylphosphonium bromide | Sodium Hydride (NaH) | Anhydrous THF or DMF | Inert atmosphere, room temperature or gentle heating | This compound |

| (9H-fluoren-9-yl)triphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Anhydrous THF or Diethyl Ether | Inert atmosphere, low temperature (e.g., -78 °C to 0 °C) | This compound |

| (9H-fluoren-9-yl)triphenylphosphonium bromide | Sodium Amide (NaNH2) | Liquid Ammonia or Anhydrous THF | Inert atmosphere, low temperature | This compound |

Alternative and Optimized Synthetic Routes

While the classical method is robust, research has explored alternative routes to improve efficiency, safety, and environmental friendliness.

Phase-Transfer Catalysis in Ylide Formation

Phase-transfer catalysis (PTC) offers a valuable alternative for the synthesis of phosphonium ylides. This methodology can facilitate the deprotonation of the phosphonium salt using a less hazardous base, such as aqueous sodium hydroxide (B78521), in a two-phase system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the hydroxide ion from the aqueous phase to the organic phase containing the phosphonium salt. This approach can simplify the reaction setup, avoid the need for strictly anhydrous conditions, and often leads to high yields. While specific examples for the synthesis of this compound using PTC are not extensively documented in readily available literature, the general principles are applicable.

Green Chemistry Approaches to Ylide Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for ylide synthesis. This includes the use of less toxic solvents, reducing energy consumption, and minimizing waste. For the synthesis of fluorene-containing compounds, aerobic oxidation of 9H-fluorenes to 9-fluorenones in the presence of a base like KOH in THF has been reported as a green method. While this does not directly produce the ylide, it highlights a move towards greener synthetic intermediates. The development of one-pot syntheses and the use of catalytic rather than stoichiometric amounts of reagents are also key areas of green chemistry research applicable to ylide formation.

Considerations for Reagent Purity and Stability in Synthetic Research

The purity of the starting materials, particularly the halofluorene and triphenylphosphine, is crucial for obtaining a high yield of the desired phosphonium salt and minimizing side reactions. The stability of the final ylide, this compound, is also a significant factor. While it is a relatively stable ylide due to the delocalization of the negative charge over the fluorenyl system, it can still be sensitive to air and moisture. Therefore, it is typically prepared fresh for use in subsequent reactions or stored under an inert atmosphere. The crystalline nature of the ylide can contribute to its stability in the solid state. For synthetic applications, ensuring the purity of the ylide is paramount, as impurities can lead to undesired byproducts in subsequent Wittig reactions.

Reactivity and Mechanistic Studies of Fluoren 9 Ylidenetriphenylphosphorane

Stereochemical Control in Wittig Reactions Involving Fluoren-9-ylidenetriphenylphosphorane (B1632746)

The geometry of the resulting alkene is a critical aspect of the Wittig reaction and is highly dependent on the structure of the ylide and the reaction conditions.

The stereochemical outcome of the Wittig reaction is directly linked to the stability of the ylide reagent. This compound is classified as a stabilized ylide . The negative charge on the ylidic carbon is extensively delocalized through resonance into the large π-system of the fluorene (B118485) ring, which makes the ylide less reactive but more stable than its non-stabilized counterparts. masterorganicchemistry.comorganic-chemistry.org

This stabilization has a profound impact on the stereoselectivity of the reaction.

Stabilized Ylides (like this compound) generally yield alkenes with (E)-stereochemistry with high selectivity. wikipedia.orgadichemistry.comorganic-chemistry.org This is because the initial nucleophilic addition step is reversible. acs.org This reversibility allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, which subsequently decomposes to form the (E)-alkene. acs.orgsci-hub.se

Non-stabilized Ylides (where the group on the ylidic carbon is an alkyl group) typically produce (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.orgresearchgate.net In this case, the reaction is under kinetic control; the initial addition is rapid and irreversible, proceeding through a puckered cis transition state that minimizes steric interactions, leading to the cis-oxaphosphetane and then the (Z)-alkene. pitt.edusci-hub.se

Semi-stabilized Ylides (e.g., where the group is an aryl or vinyl) often give poor selectivity, resulting in a mixture of (E)- and (Z)-alkenes. wikipedia.orgnih.gov

| Ylide Type | Example Substituent (R in Ph₃P=CHR) | Stability | Reversibility of Addition | Primary Product |

|---|---|---|---|---|

| Non-stabilized | Alkyl | Low | Irreversible (Kinetic Control) | (Z)-Alkene |

| Semi-stabilized | Aryl, Vinyl | Moderate | Slightly Reversible | Mixture of (E)- and (Z)-Alkenes |

| Stabilized | Fluorenyl, -CO₂R, -CN | High | Reversible (Thermodynamic Control) | (E)-Alkene |

Reaction conditions can be manipulated to influence the stereochemical outcome, although for a highly stabilized ylide like this compound, the strong preference for the (E)-product is often maintained.

Solvent Effects: For stabilized ylides, the stereoselectivity is generally less sensitive to changes in solvent polarity compared to non-stabilized ylides. researchgate.net However, studies have shown that for some systems, increasing solvent polarity can affect the Z/E ratio. researchgate.net Non-polar aprotic solvents like THF or toluene (B28343) are commonly used. pitt.eduresearchgate.net

Temperature: Temperature plays a key role in the reversibility of the initial addition. For non-stabilized ylides, low temperatures are essential to maintain kinetic control and achieve high (Z)-selectivity. researchgate.net Conversely, reactions with stabilized ylides may require higher temperatures or longer reaction times to ensure the system reaches thermodynamic equilibrium, thus maximizing the yield of the (E)-alkene. researchgate.net

Base Strength and Salt Effects: A base is required to deprotonate the phosphonium (B103445) salt precursor to form the ylide. adichemistry.comlibretexts.org Due to the increased acidity of the corresponding phosphonium salt, stabilized ylides can often be formed using milder bases (e.g., NaOMe, K₂CO₃) compared to the strong bases (e.g., n-BuLi, NaH) needed for non-stabilized ylides. nrochemistry.comorganic-chemistry.org The choice of base and the resulting counter-ions can significantly impact stereoselectivity. For instance, the presence of lithium salts (often from using organolithium bases like n-BuLi) can promote the equilibration of intermediates, which typically leads to an increase in the proportion of the more stable (E)-alkene. wikipedia.orgmasterorganicchemistry.compitt.edu While this effect reinforces the inherent preference of stabilized ylides, it can diminish the (Z)-selectivity of reactions involving non-stabilized ylides. wikipedia.org

| Condition | Effect on Non-Stabilized Ylides | Effect on Stabilized Ylides |

|---|---|---|

| Low Temperature | Favors (Z)-alkene (maintains kinetic control) | May slow reaction; less impact on (E)-selectivity |

| High Temperature | Decreases (Z)-selectivity (allows equilibration) | Favors (E)-alkene (ensures thermodynamic control) |

| Li⁺ Salts Present | Decreases (Z)-selectivity ("stereochemical drift" to E) | Reinforces (E)-selectivity |

| Salt-Free Conditions | Maximizes (Z)-selectivity | Maintains high (E)-selectivity |

Non-Wittig Reactions and Alternative Reaction Pathways of this compound

This compound is a highly stabilized phosphorus ylide, a characteristic stemming from the extensive delocalization of the negative charge on the ylidic carbon into the fluorenyl ring system. This inherent stability significantly influences its reactivity, steering it away from some of the typical pathways observed for non-stabilized ylides and opening up alternative reaction channels. While its primary application remains the Wittig reaction, its behavior in non-Wittig contexts and its degradation pathways are crucial for a comprehensive understanding of its chemical profile.

Cycloaddition Reactions (Beyond Carbonyls)

While the Wittig reaction can be mechanistically viewed as a [2+2] cycloaddition between the phosphorus ylide and a carbonyl compound, leading to an oxaphosphetane intermediate, the cycloaddition potential of stabilized ylides like this compound extends to other unsaturated systems. However, due to its reduced nucleophilicity and significant steric bulk, these reactions are generally limited to highly activated, electron-deficient partners.

Phosphorus ylides can, in principle, participate in [3+2] cycloaddition reactions with suitable dipolarophiles. For instance, reactions with electron-deficient alkenes or alkynes could potentially lead to the formation of five-membered carbocyclic or heterocyclic rings after elimination of triphenylphosphine (B44618). However, specific documented examples of this compound undergoing such cycloadditions are scarce in the literature. The high resonance stabilization of the fluorenyl system likely disfavors the loss of its aromaticity to form a new ring system, making such reactions thermodynamically less favorable compared to those with less stabilized ylides.

| Dipolarophile Type | Expected Product Type (General) | Notes on this compound |

| Electron-deficient Alkenes | Cyclopentene derivatives (after PPh₃ elimination) | Reactions are expected to be sluggish due to the ylide's stability and steric hindrance. |

| Electron-deficient Alkynes | Cyclopentadiene derivatives (after PPh₃ elimination) | Similar to alkenes, high activation energy is anticipated. |

| Nitriles | Azaphospholes or pyrimidine (B1678525) derivatives | Limited reports for stabilized ylides in general; none specific to this compound found. |

Reactions with Other Electrophiles (e.g., Imines, Nitriles, Epoxides)

The reactivity of this compound towards electrophiles other than carbonyls is also tempered by its stability and steric hindrance.

Imines: The reaction of phosphorus ylides with imines (the aza-Wittig reaction) can produce alkenes. However, stabilized ylides like this compound are generally unreactive towards simple imines. Reaction may occur with highly electrophilic imines, such as those bearing strong electron-withdrawing groups on the nitrogen or carbon atoms. For instance, reactions with N-sulfonyl imines have been reported for other semi-stabilized ylides, suggesting a potential, albeit limited, reactivity for the fluorenylidene analogue. organic-chemistry.org

Nitriles: The addition of phosphorus ylides to the carbon-nitrogen triple bond of nitriles is not a common reaction. For this to occur, the nitrile must be highly activated by electron-withdrawing groups. There are very few reports of such reactions even for less stabilized ylides, and no specific examples involving this compound have been prominently documented.

Epoxides: Phosphorus ylides can react with epoxides, acting as nucleophiles to open the three-membered ring. This reaction can lead to the formation of cyclopropanes or allylic alcohols, depending on the reaction conditions and the substitution pattern of the epoxide and the ylide. For a sterically hindered and stabilized ylide like this compound, the reaction is expected to be slow and require forcing conditions. The attack would likely occur at the less sterically hindered carbon of the epoxide.

| Electrophile | General Reactivity with Stabilized Ylides | Expected Reactivity of this compound |

| Imines | Generally low, requires activated imines (e.g., N-sulfonyl) | Very low; likely limited to highly electrophilic imines. |

| Nitriles | Very low, requires highly activated nitriles | Extremely low to negligible under standard conditions. |

| Epoxides | Possible, leads to ring-opening | Slow reaction, likely requiring elevated temperatures. |

Degradation Pathways and Side Reaction Analysis

The stability of this compound also extends to its resistance to certain degradation pathways. However, like all phosphorus ylides, it is susceptible to decomposition under specific conditions.

Hydrolysis: In the presence of water, phosphorus ylides can undergo hydrolysis. chemistryviews.org This process involves the protonation of the ylidic carbon followed by nucleophilic attack of hydroxide (B78521) on the phosphorus atom, ultimately leading to the cleavage of the P-C bond. For this compound, this would result in the formation of fluorene and triphenylphosphine oxide. The rate of hydrolysis is generally slower for stabilized ylides compared to non-stabilized ones due to the decreased basicity of the ylidic carbon.

Thermal Decomposition: Stabilized phosphorus ylides can undergo thermal decomposition, although typically at higher temperatures than their non-stabilized counterparts. beilstein-journals.orgmdpi.com The decomposition pathways can be complex and may involve rearrangements. For some thiocarbonyl-stabilized ylides, thermal rearrangement can lead to the transfer of a phenyl group from phosphorus to the sulfur atom. mdpi.com While a direct analogy for this compound is not established, it is conceivable that at high temperatures, rearrangements or fragmentation could occur. A common decomposition product for many phosphonium ylides is triphenylphosphine.

Side Reactions in Wittig-type Reactions: In the context of the Wittig reaction, particularly with less reactive ketones or under forcing conditions, side reactions can become more prevalent. One common side reaction is the simple deprotonation of the carbonyl compound if it possesses acidic α-hydrogens, leading to enolate formation and recovery of the starting materials upon workup. Another potential side product can arise from the reaction of the ylide with itself or with the solvent, especially at elevated temperatures over prolonged reaction times. Due to the high stability of the this compound, it is less prone to many of the side reactions that plague less stable ylides. However, its incomplete reaction with sterically hindered or electronically deactivated ketones can be a significant limitation, leading to low yields of the desired alkene. wikipedia.org

| Degradation/Side Reaction | Products | Conditions |

| Hydrolysis | Fluorene, Triphenylphosphine oxide | Presence of water. chemistryviews.org |

| Thermal Decomposition | Triphenylphosphine, complex rearrangement products | High temperatures. beilstein-journals.orgmdpi.com |

| Incomplete Wittig Reaction | Recovered starting materials | Sterically hindered/deactivated ketones. wikipedia.org |

Applications of Fluoren 9 Ylidenetriphenylphosphorane in Complex Organic Synthesis

Synthesis of Substituted Fluorene (B118485) Derivatives

The fundamental application of Fluoren-9-ylidenetriphenylphosphorane (B1632746) is the synthesis of 9-substituted fluorene derivatives, where the substituent is connected via an exocyclic double bond. This transformation is a cornerstone reaction for accessing a wide range of fluorene-based compounds. The reaction is broadly applicable to various aldehydes and ketones, offering a direct route to molecules where the fluorene core is electronically coupled to other functional systems. nih.gov

The Wittig reaction between this compound and a carbonyl compound directly yields an unsaturated system containing a fluorenylidene C=C double bond. mnstate.edu This method is exceptionally effective for creating alkenes where the double bond location is precisely controlled, a common challenge in elimination-based routes. mnstate.edu The reaction is highly general, accommodating a wide variety of carbonyl partners, from simple alkyl aldehydes to complex aromatic ketones. The resulting exocyclic double bond extends the conjugation of the fluorene system, significantly influencing the electronic and photophysical properties of the product.

Table 1: Examples of Unsaturated Fluorene Systems via Wittig Reaction

| Carbonyl Reactant | Product | Application Area |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | 9-(Phenylmethylene)-9H-fluorene | π-Conjugated Systems |

| Aliphatic Ketone (e.g., Cyclohexanone) | 9-(Cyclohexylidene)-9H-fluorene | Molecular Scaffolding |

| Heteroaromatic Aldehyde (e.g., Thiophenecarboxaldehyde) | 9-(Thiophen-2-ylmethylene)-9H-fluorene | Organic Electronics |

| Diketone (e.g., Benzil) | 1,2-Diphenyl-1,2-bis(9H-fluoren-9-ylidene)ethane | Overcrowded Alkenes |

This table presents illustrative examples based on the general principles of the Wittig reaction.

A groundbreaking application of this compound is in the synthesis of precursors for advanced materials, most notably molecular machines. Its role is central to the construction of light-driven rotary molecular motors, a discovery that was part of the Nobel Prize in Chemistry in 2016. nobelprize.orgwikipedia.org In these complex molecules, a fluorene-based unit often serves as the "stator"—the stationary part of the motor—around which a "rotor" component revolves upon photoisomerization. researchgate.net

The synthesis involves a Wittig reaction to create a sterically hindered or "overcrowded" alkene, which forms the core of the motor. nobelprize.orgresearchgate.netnih.gov The significant steric strain in these molecules is crucial for their motor function, as it dictates the energetic landscape of the rotational steps. nobelprize.org By modifying the fluorene stator, researchers can fine-tune the motor's properties, such as its rotational speed. nobelprize.org

| Chirality Transfer | Intramolecular coupling reactions using chiral templates can produce optically active overcrowded alkenes. | Allows for the synthesis of enantiomerically pure molecular machines with specific rotational directions. | nih.gov |

Role in Natural Product Synthesis and Analogues

The Wittig reaction is a powerful and widely utilized tool in the total synthesis of complex natural products, celebrated for its ability to form carbon-carbon double bonds with excellent chemo- and regioselectivity. numberanalytics.comresearchgate.net It has been instrumental in the synthesis of numerous important molecules, including Vitamin A and β-carotene. numberanalytics.com Furthermore, a Wittig methodology was a key step in the total synthesis of (+)-trans-dihydronarciclasine, a natural product isolated from daffodils that exhibits potent antiviral activity against the Zika virus. mcmaster.ca

While the fluorene scaffold is found in a number of natural products, such as dengibsin and dendroflorin, which are isolated from Asiatic orchids, the specific use of this compound in the synthesis of these or other natural products is not widely documented in scientific literature. researchgate.netresearchgate.net The reagent's primary applications have been concentrated in the field of materials science rather than natural product synthesis. nobelprize.orglnu.edu.cn

Utilization in Polymer Chemistry and Macromolecular Architectures

This compound is a valuable monomer precursor for synthesizing conjugated polymers with fluorenylidene units in the main chain. Through Wittig polycondensation reactions with dialdehydes, this ylide enables the construction of high-molecular-weight macromolecular architectures. lnu.edu.cn This method is a type of step-growth polymerization where the C=C bond-forming reaction is used to link monomer units together.

The resulting polymers, such as poly(fluorenylidene vinylene)s, are of significant interest in materials science. The incorporation of the bulky fluorenylidene group can enhance solubility and influence the polymer's morphology and electronic properties. For example, polymers containing triarylamine pendants attached to a poly(p-phenylenevinylene) backbone, synthesized via Wittig-Horner or Knoevenagel reactions, have shown improved electroluminescent properties. lnu.edu.cn The energy levels of these polymers can be tuned, facilitating better charge injection in devices like polymer light-emitting diodes (PLEDs). lnu.edu.cn

Synthesis of Conjugated Systems and Extended π-Frameworks

The synthesis of extended π-conjugated systems is a major strength of using this compound. The fluorene moiety itself is a large, aromatic, and planar π-system. The Wittig reaction converts a carbonyl's sp²-hybridized carbon into a new sp² center, seamlessly extending the π-framework of the reaction partner and linking it to the fluorene core. mnstate.edu

This strategy is fundamental to the applications discussed previously. In the creation of molecular motors, the extended π-system is essential for absorbing light energy to trigger isomerization. researchgate.net In polymer chemistry, linking fluorenylidene units with vinylene spacers creates a fully conjugated backbone, which is necessary for the material's semiconducting and light-emitting properties. lnu.edu.cn The reaction with aromatic aldehydes, such as 9-anthraldehyde, produces highly fluorescent and conjugated molecules like trans-9-styrylanthracene, which are used in applications like chemiluminescence. mnstate.edudelval.edu These examples highlight the reagent's utility in creating diverse and functional π-conjugated materials. nih.gov

Integration into Multicomponent Reactions and Cascade Processes

The Wittig reaction is classically defined as a two-component transformation, involving the reaction of an ylide with a carbonyl compound. wikipedia.orgnih.gov Its mechanism and high efficiency are rooted in this bimolecular coupling. Consequently, the direct integration of this compound into multicomponent reactions (MCRs)—processes that combine three or more reactants in a single operation—is not a common synthetic strategy.

While fluorene-containing scaffolds can be synthesized via MCRs and cascade reactions, these typically employ different fluorene-based starting materials, such as 9-fluorenone (B1672902) or 9-isocyanofluorene. researchgate.netrsc.org For example, copper-catalyzed MCRs using 9-fluorenones have been developed to produce highly conjugated spirocycles. researchgate.net Similarly, cascade reactions involving other fluorene derivatives have been designed to construct enantioenriched fluorene frameworks. researchgate.net However, the primary role of this compound remains in its powerful and specific two-component olefination, rather than as a component in more complex MCR or cascade sequences.

Theoretical and Computational Investigations of Fluoren 9 Ylidenetriphenylphosphorane

Electronic Structure and Bonding Analysis

The electronic structure of Fluoren-9-ylidenetriphenylphosphorane (B1632746) is best described as a resonance hybrid of two principal forms: the zwitterionic 'ylide' structure and the double-bonded 'phosphorane' (or ylene) structure. wikipedia.org The ylide form features a formal negative charge on the C9 carbon of the fluorenyl moiety and a formal positive charge on the phosphorus atom. The phosphorane form depicts a covalent double bond between the phosphorus and carbon atoms (P=C).

Computational and experimental studies have consistently shown that the ground state of phosphorus ylides is dominated by the zwitterionic ylide contributor. e-bookshelf.dereddit.com The contribution from the phosphorane structure, which would require the involvement of phosphorus d-orbitals in (d-p)π bonding, is considered minimal. rsc.org This is largely attributed to the significant size difference between phosphorus and carbon atoms, which results in poor p-orbital overlap, and the high energy of the phosphorus d-orbitals. reddit.comrsc.org

The negative charge on the ylidic carbon in this compound is significantly stabilized by delocalization into the extensive π-system of the fluorene (B118485) ring. This classifies it as a "stabilized ylide." This charge delocalization is a key factor in its reactivity and the stereochemical outcomes of its reactions. organic-chemistry.orglibretexts.org The bonding is characterized by a highly polar P-C bond, with a distinct carbanionic center at C9 stabilized by the adjacent triphenylphosphonium cation. rsc.orgnih.gov

| Resonance Structure | Description | Primary Contribution |

|---|---|---|

| Ylide (Zwitterionic) | Features a P+-C- single bond with charge separation. The negative charge is delocalized over the fluorenyl ring system. | Major |

| Phosphorane (Ylene) | Features a P=C double bond. | Minor |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. In the context of its most common application, the Wittig reaction, the ylide acts as a nucleophile. The reactivity is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile, such as the carbonyl carbon of an aldehyde or ketone.

For this compound, the HOMO is primarily localized on the negatively charged C9 carbon of the fluorene ring. This high-energy orbital is responsible for the compound's nucleophilicity. The interaction of this HOMO with the LUMO (the π* anti-bonding orbital) of a carbonyl group initiates the reaction, leading to the formation of a new carbon-carbon bond. worldscientific.com The energy gap between the ylide's HOMO and the electrophile's LUMO influences the reaction rate. The extensive conjugation in the fluorenyl system modulates the energy of the HOMO, making the ylide stable yet sufficiently reactive.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Wittig reaction involving stabilized ylides like this compound. nih.govresearchgate.net These studies have largely confirmed a concerted [2+2] cycloaddition mechanism where the ylide and a carbonyl compound react to form an oxaphosphetane intermediate without passing through a betaine intermediate, especially under salt-free conditions. semanticscholar.org

Computational modeling allows for the mapping of the potential energy surface of the reaction. This mapping identifies the structures of the transition states (TS) and intermediates, and calculates their relative energies. For stabilized ylides, the formation of the oxaphosphetane is typically the rate-determining step and is found to be largely irreversible. libretexts.org The subsequent decomposition of the oxaphosphetane to form the alkene and triphenylphosphine (B44618) oxide is a rapid, exothermic process, driven by the formation of the very strong phosphorus-oxygen double bond. libretexts.org

A significant achievement of computational chemistry in this field is the accurate prediction of stereoselectivity. As a stabilized ylide, this compound is known to react with aldehydes to produce predominantly (E)-alkenes. organic-chemistry.orglibretexts.org

Theoretical models explain this selectivity by comparing the energies of the two possible transition states leading to the oxaphosphetane intermediate: one that results in the (E)-alkene and one that leads to the (Z)-alkene. DFT calculations consistently show that for stabilized ylides, the transition state leading to the (E)-product is lower in energy. researchgate.net This energetic preference is often attributed to the minimization of steric hindrance between the substituents on the ylide (the bulky fluorenyl group) and the carbonyl compound in the transition state structure. Furthermore, dipole-dipole interactions in the transition state also play a crucial role in favoring the E-selective pathway. nih.govresearchgate.net Thus, the reaction is under kinetic control, with the stereochemical outcome being determined in the irreversible cycloaddition step. semanticscholar.org

| Reaction Component | (Z)-Pathway Relative Energy (kcal/mol) | (E)-Pathway Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | Reference energy level. |

| Transition State (TS) | Higher Energy | Lower Energy | The E-pathway is kinetically favored due to lower steric and dipolar repulsion in the TS. |

| Oxaphosphetane Intermediate | Higher Energy | Lower Energy | The intermediate leading to the E-alkene is more stable. |

| Products | Highly Exergonic | Formation of alkene and triphenylphosphine oxide is the thermodynamic driving force. |

Note: This table represents typical qualitative results from DFT calculations on the Wittig reaction with stabilized ylides.

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely documented in the literature, the principles of its conformational analysis can be readily understood from studies on related molecules. nih.govresearchgate.net The primary sources of conformational flexibility in the molecule are the rotations around the P-C bonds.

The fluorenyl group itself is a rigid, planar system. The key degrees of freedom are the rotation about the P-C9(fluorenyl) bond and, more significantly, the torsional angles of the three phenyl groups attached to the phosphorus atom. These phenyl groups can rotate, leading to various propeller-like conformations.

Computational methods, such as molecular mechanics or DFT, can be employed to perform a conformational search to identify the global and local energy minima. cwu.edu Such an analysis would reveal the most stable spatial arrangement of the phenyl groups, which is typically a staggered conformation that minimizes steric clashes. The energy barriers for the rotation of these phenyl groups could also be calculated, providing insight into the molecule's dynamic behavior in solution at different temperatures.

Modification and Derivatization of Fluoren 9 Ylidenetriphenylphosphorane

Modification of the Phosphine (B1218219) Moiety (e.g., variation of aryl/alkyl substituents on phosphorus)

The substituents on the phosphorus atom of fluoren-9-ylidenephosphoranes play a critical role in modulating the ylide's reactivity and stereoselectivity in the Wittig reaction. organic-chemistry.orgresearchgate.net While the triphenylphosphine (B44618) derivative is the most common, variations in the aryl and alkyl groups on the phosphorus atom have been explored to fine-tune these properties.

The electronic nature of the substituents on the aryl rings directly influences the nucleophilicity of the ylidic carbon. Electron-donating groups on the phenyl rings increase the electron density on the phosphorus atom, which in turn enhances the nucleophilicity of the ylide and can lead to higher reactivity. Conversely, electron-withdrawing groups decrease the nucleophilicity, resulting in a more stabilized and less reactive ylide. organic-chemistry.org This principle allows for a spectrum of reactivity to be accessed.

Steric hindrance around the phosphorus atom also exerts a significant influence on the stereochemical outcome of the Wittig reaction. Increasing the steric bulk of the substituents on the phosphorus can alter the trajectory of the approach to the carbonyl compound, thereby influencing the ratio of E to Z alkene isomers formed. nih.gov

Furthermore, the phosphine moiety can be modified by introducing other functional groups. For instance, the incorporation of additional ylide functionalities onto the phosphine backbone has been reported, leading to novel multidentate ligands and materials with unique electronic properties.

A summary of representative modifications of the phosphine moiety is presented in the table below.

| Phosphine Substituent | Key Features |

| Triarylphosphines (e.g., P(p-tolyl)₃, P(p-methoxyphenyl)₃) | Electronic properties are tuned by para-substituents on the phenyl rings. |

| Trialkylphosphines (e.g., Tricyclohexylphosphine) | Increased basicity and steric bulk compared to triarylphosphines. |

| Heteroarylphosphines | The introduction of heteroatoms like nitrogen in the aryl groups can influence the ylide's reactivity and coordination properties. researchgate.net |

| Ylide-substituted phosphines | Creates highly electron-rich systems with applications in catalysis. |

Introduction of Substituents onto the Fluorene (B118485) Core

The fluorene core of fluoren-9-ylidenetriphenylphosphorane (B1632746) offers a versatile platform for introducing a wide array of substituents. This functionalization allows for the modulation of the ylide's electronic and steric properties, as well as the incorporation of new chemical functionalities.

Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The introduction of substituents onto the fluorene ring system has a profound impact on the reactivity and selectivity of the corresponding phosphorane. Electron-donating or -withdrawing groups on the fluorene skeleton can alter the stability of the ylide and, consequently, its nucleophilicity. nih.gov For example, electron-withdrawing groups can stabilize the negative charge on the C9 carbon, leading to a less reactive, or "stabilized," ylide. Such stabilized ylides often exhibit higher E-selectivity in Wittig reactions. organic-chemistry.org

The steric environment around the ylidic carbon can also be modified by introducing bulky substituents on the fluorene core. These steric factors can influence the diastereoselectivity of the Wittig reaction by dictating the preferred trajectory of the ylide's approach to the carbonyl reactant.

The following table summarizes the general effects of substituents on the fluorene core:

| Substituent Type at Fluorene Core | Effect on Ylide | Impact on Wittig Reaction |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COR) | Increased stability, decreased nucleophilicity. | Generally lower reactivity, often higher E-selectivity. |

| Electron-Donating Groups (e.g., -OR, -NR₂) | Decreased stability, increased nucleophilicity. | Generally higher reactivity, may favor Z-selectivity with non-stabilized ylides. |

| Sterically Bulky Groups | Increased steric hindrance around the ylidic carbon. | Can influence diastereoselectivity and may slow down the reaction rate. |

Functionalization Strategies for the Fluorene Unit

A variety of synthetic strategies have been developed to introduce functional groups onto the fluorene backbone. The acidic nature of the C9 protons allows for facile alkylation and other substitutions at this position. thieme-connect.de Furthermore, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, can be employed to introduce functional groups at various positions on the aromatic rings. These reactions provide access to a diverse range of fluorene derivatives that can be converted into their corresponding phosphoranes.

More advanced functionalization techniques, such as transition-metal-catalyzed cross-coupling reactions, have enabled the synthesis of highly complex and functionalized fluorene systems. These methods allow for the precise installation of various substituents, leading to the development of fluorene-based materials with tailored optoelectronic properties. thieme-connect.de

Synthesis and Application of Chiral Fluorene-Based Ylides

The development of chiral fluorene-based ylides has opened new avenues in asymmetric synthesis. researchgate.net By incorporating chirality into the fluorene scaffold, these reagents can induce enantioselectivity in various chemical transformations. The chirality can be introduced at the C9 position, creating a stereogenic center, or through the presence of atropisomeric biaryl structures within the fluorene framework.

The synthesis of these chiral ylides often begins with the preparation of an optically active fluorene derivative. researchgate.net Asymmetric synthesis methodologies, such as catalytic enantioselective reactions, are employed to construct the chiral fluorene core with high enantiopurity. nih.govnih.gov These chiral fluorenes are then converted into the corresponding phosphonium (B103445) salts and subsequently deprotonated to yield the chiral ylides.

Chiral fluorene-based phosphine ligands have demonstrated significant utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. nih.govnih.govresearchgate.netrsc.orgtcichemicals.comresearchgate.netrsc.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalytic transformation, leading to the formation of enantiomerically enriched products.

Below is a table highlighting examples of chiral fluorene-based ligands and their applications:

| Chiral Ligand Type | Synthetic Approach | Application in Asymmetric Catalysis |

| C9-Substituted Chiral Fluorenes | Asymmetric alkylation or arylation at the C9 position. | Asymmetric Wittig reactions, asymmetric catalysis. |

| Atropisomeric Biaryl Fluorenes | Stereoselective synthesis of axially chiral biaryl systems incorporated into the fluorene structure. | Ligands for asymmetric hydrogenation, allylic alkylation, and other cross-coupling reactions. rsc.orgresearchgate.net |

| P-Chiral Fluorene Phosphines | Synthesis of phosphines with a stereogenic phosphorus center attached to a fluorene scaffold. | Highly efficient ligands for a variety of asymmetric catalytic transformations. nih.govnih.govtcichemicals.com |

Development of Heteroatom-Modified Analogues

To further expand the chemical space and properties of fluorene-based ylides, researchers have explored the development of analogues where one or more carbon atoms in the fluorene skeleton are replaced by a heteroatom. This strategic incorporation of heteroatoms can significantly alter the electronic structure, geometry, and reactivity of the resulting ylide.

Prominent examples include azafluorenes (where a CH group is replaced by a nitrogen atom) and silafluorenes (where the C9 carbon is replaced by a silicon atom). The presence of a nitrogen atom in azafluorenes can influence the basicity and coordination properties of the molecule. Silafluorenes, on the other hand, exhibit distinct electronic and photophysical properties compared to their all-carbon counterparts due to the involvement of silicon's d-orbitals in bonding. researchgate.net

The synthesis of these heteroatom-modified fluorene ylides typically involves the initial construction of the corresponding heteroaromatic core, followed by functionalization and conversion to the phosphonium ylide. These novel ylides hold promise for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices, as well as in catalysis.

| Heteroatom-Modified Analogue | Heteroatom and Position | Key Properties and Potential Applications |

| Azafluorene-based ylides | Nitrogen replacing a CH group in the aromatic system. | Modified basicity and coordination ability; potential as ligands in catalysis. |

| Silafluorene-based ylides | Silicon replacing the C9 carbon atom. | Altered electronic and photophysical properties; applications in organic electronics. researchgate.net |

| Fluoro-substituted phosphorus ylides | Fluorine atoms attached to the phosphorus. | High reactivity and unique electronic effects. researchgate.netnih.gov |

Advanced Methodological Developments in Studies of Fluoren 9 Ylidenetriphenylphosphorane

Spectroscopic Techniques for Mechanistic Elucidation (e.g., In Situ NMR, Time-Resolved Spectroscopy)

The study of reaction mechanisms for Wittig reagents like Fluoren-9-ylidenetriphenylphosphorane (B1632746) has been significantly enhanced by the application of advanced spectroscopic techniques. These methods allow for the direct observation of reactive intermediates and the elucidation of reaction kinetics.

In Situ NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in situ monitoring, is a powerful tool for tracking the progress of chemical reactions in real-time. For Wittig reactions, ³¹P NMR is especially valuable due to the presence of the phosphorus atom. Mechanistic studies on unstabilized ylides have successfully utilized NMR to follow the course of the reaction and identify intermediates. While specific in situ NMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from broader Wittig reaction studies are directly applicable. For instance, in situ NMR can be employed to monitor the disappearance of the ylide signal and the appearance of the triphenylphosphine (B44618) oxide signal, providing kinetic data. It could also potentially identify the oxaphosphetane intermediate, although its transient nature often makes direct observation challenging under standard conditions.

Time-Resolved Spectroscopy:

Time-resolved spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy, offer the ability to study very fast reaction dynamics and short-lived intermediates. Ultrafast TRIR has been used to study the solvation dynamics of ylides and the influence of solvents and additives like lithium salts on reaction pathways. nih.gov These studies provide insights into the initial steps of the ylide-carbonyl interaction. For a stabilized ylide like this compound, time-resolved techniques could elucidate the dynamics of its interaction with carbonyl compounds, helping to understand the factors that control the stereoselectivity of the resulting alkene. While direct femtosecond transient absorption spectroscopy has been used to detect ylide formation in other systems, specific application to this compound reactions would be a valuable area for future research.

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The purification of products from reactions involving this compound, particularly Wittig reactions, presents a significant challenge due to the formation of triphenylphosphine oxide as a byproduct. The development of efficient chromatographic and separation techniques is therefore crucial.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is a primary tool for the analysis and purification of complex reaction mixtures. For reactions involving this compound, reversed-phase HPLC with a suitable C18 column and a gradient elution system (e.g., water-acetonitrile or water-methanol) would be a standard method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide and any unreacted starting materials. The choice of detector, such as a UV-Vis detector, would be guided by the chromophoric nature of the fluorene (B118485) moiety.

Column chromatography is the most common preparative technique for the purification of Wittig reaction products. Due to the difference in polarity, the desired alkene product can be effectively separated from triphenylphosphine oxide. A typical approach involves using silica gel as the stationary phase and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar alkene will elute first, followed by the more polar triphenylphosphine oxide.

Non-Chromatographic Separation:

Given the challenges associated with large-scale chromatographic separations, alternative methods for removing triphenylphosphine oxide have been developed. These include:

Precipitation: Triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, in which it is poorly soluble.

Complexation: The formation of a complex between triphenylphosphine oxide and metal salts, such as zinc chloride (ZnCl₂), can facilitate its removal by precipitation. mdpi.com The resulting complex is typically insoluble in common organic solvents and can be filtered off. mdpi.com

These methods offer practical alternatives for the purification of the alkene products derived from this compound on a larger scale.

Crystallographic Analysis for Structural Elucidation of Intermediates and Key Derivatives (e.g., X-ray Diffraction)

Crystallographic studies of key derivatives, such as the alkene products formed from the reaction of this compound, are also crucial. The precise determination of the stereochemistry (E/Z isomerism) of the newly formed double bond can be unequivocally established through X-ray analysis.

Below is a table summarizing crystallographic data for some representative fluorene derivatives, illustrating the typical parameters obtained from such analyses.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 9,9-dimethyl-9H-fluorene | C₁₅H₁₄ | Orthorhombic | Iba2 | 16.123(2) | 13.012(1) | 5.811(1) | 90 | mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene | C₁₅H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | 8.123(1) | 10.123(1) | 13.123(2) | 90 | mdpi.com |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | C₂₅H₂₀N₂ | Monoclinic | P2₁/n | 10.123(1) | 15.123(2) | 12.123(1) | 101.12(1) | mdpi.com |

These data highlight the precise structural information that can be obtained through X-ray crystallography, which is fundamental to understanding the structure-property relationships of this compound and its derivatives.

Future Research Directions and Unexplored Avenues

Catalytic Applications of Fluoren-9-ylidenetriphenylphosphorane (B1632746) Chemistry

The development of catalytic reactions is a cornerstone of modern organic synthesis, aiming to reduce waste and improve efficiency. While the Wittig reaction is traditionally a stoichiometric process, recent advancements have seen the emergence of catalytic versions. beilstein-journals.org Future research could focus on harnessing the reactivity of this compound in novel catalytic cycles.

One promising area is its use as an organocatalyst. Carbonyl-stabilized phosphorus ylides, a class to which this compound belongs, have shown potential as powerful organocatalysts. nottingham.ac.ukorganic-chemistry.org Research has demonstrated that these ylides can catalyze reactions such as the cyanosilylation of ketones, aldehydes, and imines with very low catalyst loadings. organic-chemistry.orgacs.org The proposed mechanism involves the activation of reagents like trimethylsilyl (B98337) cyanide (TMSCN) through nucleophilic interaction with the ylide. organic-chemistry.org Given its structural similarities, this compound could be investigated for similar catalytic activities.

Furthermore, phosphorus ylide-CO2 adducts have been identified as highly active metal-free and halogen-free organocatalysts for the transformation of carbon dioxide. acs.org These adducts efficiently catalyze the cycloaddition of CO2 with epoxides to form cyclic carbonates under ambient conditions. acs.org Investigating the formation and catalytic activity of a CO2 adduct of this compound could open new pathways for CO2 utilization.

The exploration of carbonyl-stabilized phosphonium (B103445) ylides as ligands for metal catalysis is another fertile ground for research. researchgate.net The combination of these ylides with metal halides has been shown to effectively catalyze the reaction of epoxides with carbon dioxide. researchgate.net Future studies could explore the coordination chemistry of this compound with various transition metals and the catalytic applications of the resulting complexes in cross-coupling reactions and other important organic transformations. nottingham.ac.uk

Table 1: Potential Catalytic Applications of this compound

| Catalytic System | Potential Reaction | Rationale |

| Organocatalysis | Cyanosilylation of ketones and aldehydes | Similar reactivity to other carbonyl-stabilized ylides. organic-chemistry.orgacs.org |

| Organocatalysis | CO2 fixation into cyclic carbonates | Potential to form catalytically active CO2 adducts. acs.org |

| Ligand for Metal Catalysis | Cross-coupling reactions | Ability to coordinate with metal centers. nottingham.ac.ukresearchgate.net |

Flow Chemistry and Continuous Processing of Reactions Involving this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov The application of flow chemistry to reactions involving this compound is a largely unexplored but highly promising research avenue.

The Wittig reaction, the primary application of this ylide, has been successfully adapted to continuous flow conditions. unimi.itresearchgate.net These systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities compared to batch processes. nih.govacs.org For instance, the synthesis of C-glycosyl compounds via a tandem Wittig-Michael reaction has been demonstrated in a continuous flow setup, showcasing the feasibility of complex multi-step sequences. acs.orgnih.gov A study on the continuous flow synthesis of 9-aryl-fluoren-9-ols, which share the fluorene (B118485) core, demonstrated a significant increase in yield and reduction in waste compared to batch production. rsc.orgrsc.org This strongly suggests that the Wittig reaction of this compound with various aldehydes could be efficiently performed in a continuous flow reactor.

Future research could focus on optimizing the conditions for the continuous flow Wittig reaction with this compound, including solvent selection, temperature, and flow rate, to maximize yield and minimize reaction time. The integration of in-line purification techniques could also be explored to develop a fully continuous process for the synthesis of 9-substituted fluorenes.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of 9-Substituted Fluorenes

| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes unimi.it |

| Yield | Variable, often moderate | Potentially higher and more consistent rsc.orgrsc.org |

| Safety | Handling of potentially unstable reagents in large quantities | Smaller reaction volumes, better heat dissipation mdpi.com |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer periods nih.gov |

| Process Control | Limited | Precise control over temperature, pressure, and residence time acs.org |

Green Chemistry Principles in this compound Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be significantly improved by adhering to these principles.

A major drawback of the Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. youtube.comresearchgate.net This byproduct has a high molecular weight and can be difficult to separate from the desired alkene product. nih.gov A key area of future research is the development of methods to improve the atom economy of reactions involving this compound. This could involve developing catalytic Wittig reactions where the phosphine (B1218219) oxide is reduced back to the phosphine in situ, thus regenerating the catalyst. beilstein-journals.org

Another green chemistry principle is the use of safer solvents. organic-chemistry.org Research into the synthesis of this compound and its subsequent reactions could focus on replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. The use of phase-transfer catalysis in a biphasic system has been explored for Wittig reactions, which can facilitate the use of greener solvent systems. researchgate.net

Furthermore, designing for energy efficiency is a crucial aspect of green chemistry. wikipedia.org Continuous flow processes, as discussed in the previous section, can contribute to this by enabling reactions at higher temperatures and pressures, leading to faster reaction rates and reduced energy consumption per unit of product. rsc.orgrsc.org

Development of Novel Reagents and Methodologies Based on the this compound Core

The fluorene moiety is a privileged scaffold in materials science and medicinal chemistry. The unique structure of this compound can be leveraged to develop novel reagents and synthetic methodologies.

One area of exploration is the synthesis of novel heterocyclic compounds. The fluorenylidene unit can serve as a building block for constructing complex molecular architectures. For example, fluorenyl-hydrazonothiazole derivatives have been synthesized from fluorenone, a precursor to the ylide, and have shown antimicrobial properties. mdpi.com Research could focus on using this compound in cycloaddition reactions or as a precursor to other reactive intermediates for the synthesis of new heterocyclic systems.

The development of new tandem or multi-component reactions involving this compound is another promising direction. researchgate.net Such reactions, where multiple bonds are formed in a single operation, are highly efficient and align with the principles of green chemistry. For example, a tandem Michael addition-Wittig reaction has been reported for the synthesis of functionalized cyclohexenones. organic-chemistry.org Similar strategies could be developed using this compound to access novel and complex molecular structures.

Finally, the synthesis of novel phosphonium salts derived from substituted fluorenes could lead to a new generation of ylides with tailored reactivity and selectivity. By introducing different functional groups onto the fluorene backbone, it may be possible to fine-tune the electronic and steric properties of the resulting ylide, enabling new applications in organic synthesis.

Q & A

Q. What are the standard synthetic routes for Fluoren-9-ylidenetriphenylphosphorane, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via palladium-catalyzed aryne annulation or Wittig-type reactions. A common method involves reacting fluorene derivatives with triphenylphosphine under controlled anhydrous conditions. For example, palladium catalysts (e.g., tetrakistriphenylphosphine palladium(0)) facilitate coupling reactions between halogenated fluorenes and aryl boronic acids, achieving yields of ~70–85% . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate stability.

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural configuration of this compound derivatives?

SC-XRD is critical for confirming bond angles, torsion angles, and stereochemistry. For instance, crystal structures of related fluorenylidene compounds (e.g., 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene) reveal planar fluorene cores with bond lengths of 1.38–1.42 Å for C–C aromatic bonds and P–C bond distances of ~1.81 Å . Data collection at 100 K minimizes thermal motion artifacts, and refinement with software like SHELXTL achieves R-factors <0.05.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : P NMR identifies phosphorus environments (δ ~20–30 ppm for triphenylphosphorane derivatives). H NMR resolves fluorene protons as doublets (δ 7.2–7.8 ppm) .

- UV-Vis : Conjugation in the fluorenylidene system produces absorption bands at 250–300 nm (π→π* transitions) .

- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 456.2 for CHP) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Steric hindrance from the fluorenylidene group reduces nucleophilic attack at the phosphorus center, favoring electrophilic pathways. Electron-withdrawing substituents (e.g., halogens) on the fluorene ring increase electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. For example, 9-(3-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene reacts with aryl boronic acids at 90°C with Pd(PPh), achieving >80% conversion . Computational studies (DFT) model charge distribution to predict regioselectivity .

Q. What mechanistic insights explain contradictory catalytic activity data for this compound in annulation reactions?

Discrepancies in catalytic turnover numbers (TONs) arise from competing side reactions (e.g., phosphine oxidation or β-hydride elimination). Kinetic studies using in situ IR or NMR reveal that electron-deficient aryl groups accelerate oxidative addition but slow reductive elimination. For example, palladium intermediates with fluorenylidene ligands show slower transmetallation rates compared to biphenyl systems, reducing TONs by ~30% . Optimizing ligand-to-metal ratios (1:1–1:2) mitigates this issue.

Methodological Guidance

Q. How to design experiments to assess the photophysical properties of this compound for OLED applications?

- Synthesis : Introduce electron-donating/withdrawing groups (e.g., –OCH, –CN) to the fluorene core .

- Characterization : Measure photoluminescence quantum yield (PLQY) using integrating spheres. Derivatives with spiro-fluorene-thiophene structures exhibit PLQY >60% in thin films .

- Device Testing : Fabricate multilayer OLEDs with ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al. Compare luminance efficiency (cd/A) and CIE coordinates .

Q. What strategies resolve crystallographic disorder in this compound derivatives?

Disorder in aromatic rings or phosphorane groups is addressed by:

- Cooling crystals to 100 K to reduce thermal motion .

- Using twin refinement (e.g., in CrysAlisPro) for overlapping electron densities.

- Applying restraints to bond distances and angles during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.